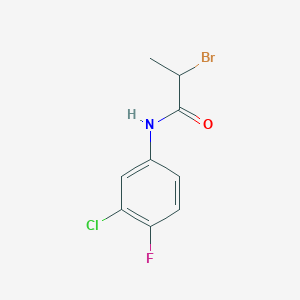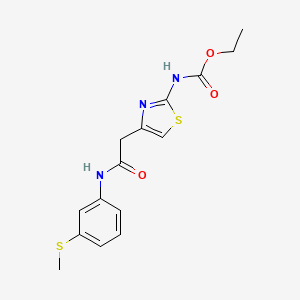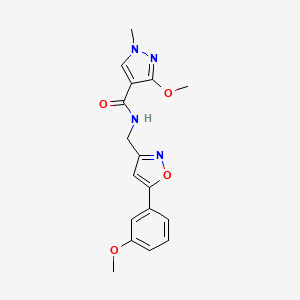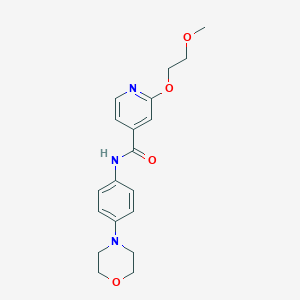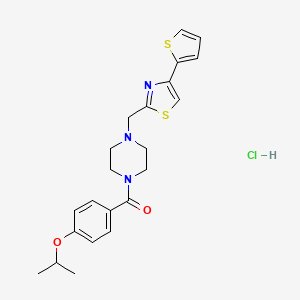
3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypotensive Agents Synthesis
Quinazoline derivatives have been explored for their hypotensive activities, particularly in compounds with modifications at the 1-hydrogen position. These modifications have shown significant effects on the relaxing activities of blood vessels, indicating potential applications in the development of hypotensive agents. For example, certain derivatives exhibited activity significantly more potent than known drugs, highlighting the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Eguchi et al., 1991).
Anticancer Activity
Quinazolinone derivatives have demonstrated potent cytotoxic activities against various cancer cell lines. These compounds, synthesized through modifications of quinazolinone structures, have been evaluated for their growth inhibitory properties, showing promising results as potential anticancer agents. Some derivatives were found to be highly effective against murine leukemia and human cancer cell lines, with IC50 values indicating significant potency (Deady et al., 2003).
Antimalarial Activity
The antimalarial activities of benzoquinoline derivatives, another class related to quinazoline, have been investigated, revealing compounds with significant efficacy against Plasmodium berghei in mice. These studies contribute to the search for new antimalarial drugs, showing that structural modifications can enhance antimalarial activity while considering phototoxicity as a side effect (Rice, 1976).
Herbicide Discovery
Quinazoline derivatives have also found applications in agriculture, particularly as herbicides. Novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. These compounds displayed excellent herbicidal activity and potential for weed control, demonstrating the versatility of quinazoline derivatives in various scientific applications (He et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione to form the second intermediate. The final product is obtained by reacting the second intermediate with formaldehyde and hydrogen cyanide in the presence of a base." "Starting Materials": [ "4-ethoxy-3-methoxyaniline", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "formaldehyde", "hydrogen cyanide", "sodium hydroxide" ] "Reaction": [ "Step 1: Acetylation of 4-ethoxy-3-methoxyaniline with acetic anhydride and sulfuric acid to form N-acetyl-4-ethoxy-3-methoxyaniline", "Step 2: Diazotization of N-acetyl-4-ethoxy-3-methoxyaniline with sodium nitrite and hydrochloric acid to form 4-ethoxy-3-methoxyphenyldiazonium chloride", "Step 3: Coupling of 4-ethoxy-3-methoxyphenyldiazonium chloride with sodium acetate and 3-amino-5-methylisoxazole to form 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Step 4: Reaction of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid to form 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "Step 5: Reaction of 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione with formaldehyde and hydrogen cyanide in the presence of sodium hydroxide to form the final product" ] } | |
CAS-Nummer |
1207051-30-6 |
Molekularformel |
C28H26N4O5 |
Molekulargewicht |
498.539 |
IUPAC-Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O5/c1-5-36-23-11-10-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-13-17(2)12-18(3)14-20/h6-15H,5,16H2,1-4H3 |
InChI-Schlüssel |
DLSIHVHCNFTYQT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



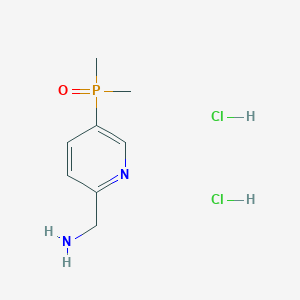

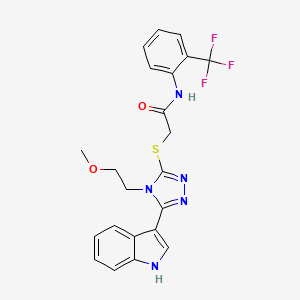
![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)
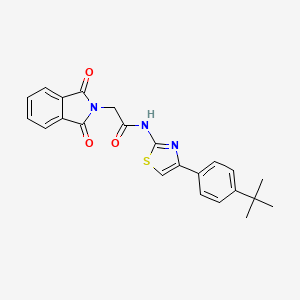
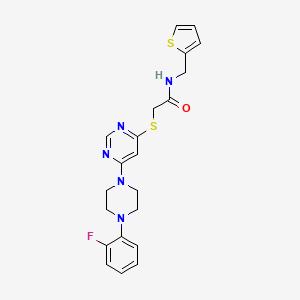
amine hydrochloride](/img/structure/B2466444.png)
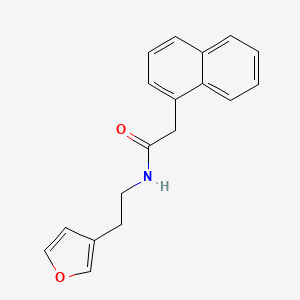
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)
